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Compound of Interest

1-[4-(Bromomethyl)Phenyl]-1H-
Compound Name:
Pyrazole

cat. No.: B1272758

An In-depth Technical Guide to 1-[4-
(Bromomethyl)Phenyl]-1H-Pyrazole

CAS Number: 368869-85-6

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, reactivity, and applications of 1-[4-(Bromomethyl)phenyl]-1H-pyrazole, a key
intermediate for researchers, scientists, and professionals in drug development and materials
science.

Physicochemical Properties

1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a white solid organic compound.[1] Its core
structure consists of a pyrazole ring attached to a phenyl group, which is further functionalized
with a bromomethyl group. This combination of a versatile heterocyclic scaffold and a reactive
benzylic bromide makes it a valuable building block in organic synthesis.[2]

The key physicochemical properties of this compound are summarized in the table below for
easy reference.
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Property Value Reference
CAS Number 368869-85-6 [1][3][4]
Molecular Formula C10H9BrN2 [1][4]
Molecular Weight 237.1 g/mol [1114]
Appearance White solid [1]

Melting Point 77-79°C [1][3]
Boiling Point (Predicted) 315.3 £ 25.0°C [1]

Density (Predicted) 1.44 + 0.1 g/cm3 [1]

pKa (Predicted) 0.04 £0.10 [1]

Storage Temperature 2-8°C [1]

Synthesis and Reactivity

The synthesis of 1-[4-(bromomethyl)phenyl]-1H-pyrazole can be achieved through multiple
synthetic routes, primarily involving the formation of the pyrazole ring followed by
functionalization, or the modification of a pre-existing substituted phenyl-pyrazole.

Experimental Protocols:
Method 1: Knorr Pyrazole Synthesis followed by Functionalization

The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, which
involves the condensation of a B-dicarbonyl compound with a hydrazine.[2][5] For 1-phenyl-1H-
pyrazole derivatives, this typically begins with the reaction of phenylhydrazine with a suitable
three-carbon electrophile.[2] Subsequent functionalization at the C4 position is then required.

o Step 1: Synthesis of 1-phenyl-1H-pyrazole. This can be achieved via the classic Knorr
synthesis or related methods that yield the 1-phenyl-1H-pyrazole core.[2]

e Step 2: Introduction of a methyl group at the 4-position of the phenyl ring. This step would
yield 1-(4-methylphenyl)-1H-pyrazole.
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» Step 3: Free-Radical Bromination (Wohl-Ziegler Reaction). The methyl group is then
brominated to give the final product. This reaction is highly effective for the halogenation of
benzylic positions.[2]

o Reagents: N-Bromosuccinimide (NBS) is used as the bromine source, with a radical
initiator (e.g., AIBN or benzoyl peroxide).

o Solvent: A non-polar solvent such as carbon tetrachloride (CCls) or 1,2-dichlorobenzene is
typically used.[2]

o Procedure: 1-(4-methylphenyl)-1H-pyrazole is dissolved in the chosen solvent. NBS and
the radical initiator are added, and the mixture is heated or irradiated with UV light to
initiate the reaction. The reaction is monitored for completion, after which the product is
isolated and purified.

Method 2: Cyclocondensation and Subsequent Bromination

An alternative approach involves forming a pyrazole intermediate that already contains a
functional group that can be converted to a bromomethyl group.[2]

o Step 1: Regioselective Cyclocondensation. A B-enamino diketone can undergo
cyclocondensation with phenylhydrazine to directly synthesize a 4-(hydroxymethyl)-1-phenyl-
pyrazole in a one-pot procedure.[2]

e Step 2: Bromination of the Hydroxymethyl Group (Appel Reaction). The resulting 4-
(hydroxymethyl) intermediate is then brominated to yield the final product.[2]

o Reagents: Triphenylphosphine (PPhs) and carbon tetrabromide (CBra) or N-
bromosuccinimide (NBS).

o Procedure: The 4-(hydroxymethyl)-1-phenyl-pyrazole is treated with PPhs and CBra in an
appropriate solvent like dichloromethane (DCM) at room temperature. The reaction
converts the alcohol to the desired bromide.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/product/B13121109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Method 1: Wohl-Ziegler Bromination

E.-(4-methylphenyI)-lH-pyrazoIe BS; Radicat tnitiato II 1-[4-(Bromomethyl)Phenyl]-lH-Pyrazola

Method 2: From Hydroxymethyl Intermediate

Appel Reaction (PPh3, CBr4)

G-(hydroxymethyl)—l-phenyl-pyrazola

Click to download full resolution via product page
Caption: Synthetic routes to the target compound.
Reactivity:

The significance of this compound lies in the high reactivity of the carbon-bromine bond in the
bromomethyl group.[2] Bromine is an excellent leaving group, making the adjacent carbon
atom electrophilic and highly susceptible to nucleophilic attack. This allows the bromomethyl
group to be used for the alkylation of a wide variety of nucleophiles, including amines, alcohols,
thiols, and carbanions.[2]

Applications in Research and Development

The dual reactivity of the pyrazole core and the bromomethyl group makes 1-[4-
(bromomethyl)phenyl]-1H-pyrazole a powerful tool in drug discovery and materials science.

[2]

o Drug Discovery: The pyrazole nucleus is a "privileged structure” in medicinal chemistry,
found in numerous FDA-approved drugs with anti-inflammatory, anticancer, and antiviral
properties.[6][7][8][9] This compound serves as a key intermediate for introducing the (1-
phenyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules.[2]

o Synthesis of Novel Bioactive Molecules: Researchers utilize this compound to synthesize
new series of compounds that are then screened for various biological activities.[2]
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o Structure-Activity Relationship (SAR) Studies: By reacting this compound with a diverse
range of nucleophiles, medicinal chemists can generate a library of related compounds to
explore how structural modifications affect biological activity.[2]

o Materials Science: Brominated pyrazoles are valuable precursors for transition-metal-
catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2]
These reactions enable the formation of new carbon-carbon bonds, facilitating the creation of
novel conjugated materials with potential applications in electronics and photonics.
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Caption: Application workflow of the title compound.

Spectroscopic Characterization

While specific, publicly available experimental spectra (e.g., NMR, IR, MS) for 1-[4-
(Bromomethyl)phenyl]-1H-pyrazole (CAS 368869-85-6) are not provided in the search
results, its structure allows for the prediction of key spectroscopic features.

e 'H NMR Spectroscopy:

o Aromatic Protons: The protons on the phenyl ring would appear as a set of doublets (an
AA'BB' system) in the aromatic region (typically & 7.0-8.0 ppm).
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o Pyrazole Protons: The protons on the pyrazole ring would appear as distinct signals in the
aromatic region, with chemical shifts influenced by the adjacent nitrogen atoms.

o Bromomethyl Protons: A characteristic singlet for the -CH2Br protons would be expected,
likely in the range of & 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom
and phenyl ring.

e 13C NMR Spectroscopy:

o The spectrum would show distinct signals for each of the 10 carbon atoms. The carbon of
the -CH2Br group would be found in the aliphatic region, while the remaining carbons of
the phenyl and pyrazole rings would appear in the aromatic region (typically 4 110-150

ppm).
e Infrared (IR) Spectroscopy:
o C-H stretching (aromatic): Peaks would be expected above 3000 cm~2.
o C=C and C=N stretching (aromatic rings): Multiple bands in the 1400-1600 cm~1 region.

o C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-
600 cm~1.

o C-H bending (out-of-plane): Strong bands in the 650-900 cm~1 region, indicative of the
substitution pattern on the phenyl ring.

Conclusion

1-[4-(Bromomethyl)phenyl]-1H-pyrazole is a highly versatile and valuable chemical
intermediate. Its well-defined structure, combined with the strategic placement of a reactive
bromomethyl group and a pharmacologically significant pyrazole core, makes it an
indispensable tool for the synthesis of a wide range of novel compounds. Its applications span
from the development of new therapeutic agents to the creation of advanced functional
materials, underscoring its importance in modern chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

